molecular formula C10H11NO4 B13939954 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

Cat. No.: B13939954
M. Wt: 209.20 g/mol
InChI Key: NOMMZVJSTCDBHR-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid typically involves a multi-step process. One common method includes the Smiles rearrangement, which is a versatile approach for synthesizing substituted dioxino-pyridine derivatives . The reaction conditions often involve the use of bases and nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents like THF or DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted dioxino-pyridine compounds .

Scientific Research Applications

2,3-Dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxino-pyridine derivatives, such as:

Uniqueness

What sets 2,3-dihydro-2,2-dimethyl-1,4-Dioxino[2,3-b]pyridine-7-carboxylic acid apart is its specific substitution pattern and the presence of the carboxylic acid group at the 7-position. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-10(2)5-14-8-7(15-10)3-6(4-11-8)9(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

NOMMZVJSTCDBHR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=C(C=N2)C(=O)O)C

Origin of Product

United States

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